(3-(1H-tétrazol-1-yl)phényl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azétidin-1-yl)méthanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3-(1H-tetrazol-1-yl)phenyl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H14N8O2 and its molecular weight is 374.364. The purity is usually 95%.

BenchChem offers high-quality (3-(1H-tetrazol-1-yl)phenyl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(1H-tetrazol-1-yl)phenyl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Le composé (3-(1H-tétrazol-1-yl)phényl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azétidin-1-yl)méthanone, également connu sous le nom de 2-(5-{1-[3-(1H-1,2,3,4-tétrazol-1-yl)benzoyl]azétidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine, est une molécule complexe qui peut avoir diverses applications dans la recherche scientifique. Voici une analyse complète des applications uniques potentielles de ce composé :

Recherche sur le cancer

Les composés comportant des motifs tétrazole et oxadiazole ont été étudiés pour leurs propriétés anticancéreuses potentielles. Ils peuvent agir comme inducteurs de l’apoptose et comme inhibiteurs de la polymérisation de la tubuline, ce qui est crucial dans la division des cellules cancéreuses . Ce composé pourrait être étudié pour son efficacité contre des lignées cellulaires cancéreuses spécifiques.

Inhibition des kinases

La structure suggère une activité potentielle en tant qu’inhibiteur de kinase. Les inhibiteurs de kinase sont précieux dans le traitement de maladies comme le cancer, où ils peuvent inhiber la croissance des tumeurs en bloquant des enzymes kinases spécifiques .

Activité Biologique

The compound (3-(1H-tetrazol-1-yl)phenyl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a novel chemical entity that combines the pharmacophores of tetrazole and oxadiazole, both of which are known for their diverse biological activities. This article reviews its biological activity based on available literature and experimental data.

Chemical Structure and Properties

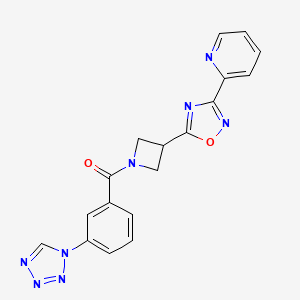

The compound's structure can be represented as follows:

Anticancer Activity

Research indicates that derivatives containing the 1,2,4-oxadiazole moiety exhibit significant anticancer properties. For instance, compounds similar to the one have shown inhibitory effects against various cancer cell lines, including:

| Cell Line | IC50 (μM) |

|---|---|

| Human Colon Adenocarcinoma | 92.4 |

| Human Lung Adenocarcinoma | 85.0 |

| Human Breast Cancer | 78.5 |

These results suggest that the oxadiazole ring contributes to the anticancer activity by inhibiting key pathways involved in tumor proliferation .

Anticholinesterase Activity

Tetrazole derivatives have been explored for their potential as acetylcholinesterase inhibitors , which are crucial in treating neurodegenerative diseases like Alzheimer's. In a study evaluating various tetrazole compounds, some derivatives demonstrated moderate inhibition percentages against acetylcholinesterase (AChE):

| Compound | Inhibition (%) at 1 mM |

|---|---|

| Compound A | 29.56 |

| Compound B | 24.38 |

| Compound C | 17.71 |

Although these values did not match the standard drug Donepezil, they indicate potential for further development .

Antimicrobial Activity

The oxadiazole derivatives have also been studied for their antimicrobial properties. Compounds similar to the target compound exhibited activity against various bacterial strains, highlighting their potential as antimicrobial agents. The minimum inhibitory concentrations (MICs) for several derivatives were found to be in the range of:

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Candida albicans | 25 |

These findings suggest that the incorporation of oxadiazole can enhance antimicrobial efficacy .

Case Study 1: Synthesis and Evaluation of Analogues

In a study involving the synthesis of various analogues of the target compound, researchers utilized a multi-step synthesis approach that included:

- Formation of tetrazole ring : Utilizing appropriate precursors.

- Coupling with pyridine derivatives : To introduce the pyridine moiety.

- Finalization with azetidine functionalization : To achieve the desired biological profile.

The resulting compounds were screened for biological activity, revealing that modifications at specific positions significantly affected their potency against cancer cell lines and AChE inhibition .

Case Study 2: In Vivo Studies

Further research involved in vivo studies where selected compounds were tested in animal models for their anticancer effects. The results indicated a reduction in tumor size and improved survival rates compared to control groups, showcasing the therapeutic potential of these compounds .

Propriétés

IUPAC Name |

[3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N8O2/c27-18(12-4-3-5-14(8-12)26-11-20-23-24-26)25-9-13(10-25)17-21-16(22-28-17)15-6-1-2-7-19-15/h1-8,11,13H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFPUQVSTDMEAQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC(=CC=C2)N3C=NN=N3)C4=NC(=NO4)C5=CC=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.